Product packaging for Bis(trimethylsiloxy)dichlorosilane(Cat. No.:CAS No. 2750-44-9)

Bis(trimethylsiloxy)dichlorosilane

Cat. No.: B1586330
CAS No.: 2750-44-9
M. Wt: 277.36 g/mol
InChI Key: YQPFMTIZDAWFAC-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Modern Chemical Science

Organosilicon compounds, which feature carbon-silicon bonds, are integral to numerous facets of contemporary life and technology. acs.orggelest.com Their prominence stems from a unique combination of properties derived from the silicon atom, such as thermal stability, flexibility, and hydrophobicity, which distinguish them from purely organic counterparts. gelest.com This class of compounds has been instrumental in solving challenges across diverse scientific and industrial sectors where conventional materials fall short. acs.org

The applications of organosilicon compounds are widespread, ranging from industrial manufacturing to personal care products. gelest.com In the realm of materials science, silicones, a major class of organosilicon polymers, are utilized as sealants, adhesives, lubricants, and insulating materials in electronics and construction due to their durability and resistance to heat and moisture. acs.orggelest.com Furthermore, the biocompatibility of certain organosilicon compounds, like polydimethylsiloxane (B3030410), has made them invaluable in the medical and pharmaceutical fields for applications such as drug delivery and biomedical devices. acs.orggelest.com The continuous development of new catalytic methods and greener synthesis routes is further expanding the horizons of organosilicon chemistry, promising more efficient and sustainable production of these vital materials. gelest.com

Contextualizing Bis(trimethylsiloxy)dichlorosilane within Organosilicon Chemistry

Within the extensive family of organosilicon compounds, this compound (C₆H₁₈Cl₂O₂Si₃) holds a specific and important position. It is a dichlorosilane (B8785471) that contains two trimethylsiloxy groups, making it a reactive and versatile molecule. Its structure and reactivity are key to its utility in specialized chemical applications.

Role as a Versatile Synthetic Intermediate

A primary application of this compound is its function as a protecting group in organic synthesis. acs.org Protecting groups are essential tools for temporarily masking reactive functional groups, such as alcohols, amines, thiols, and carboxylic acids, to prevent them from undergoing unwanted reactions during a multi-step synthesis. acs.orgsmolecule.com The trimethylsilyl (B98337) groups within this compound can be readily introduced to protect these reactive sites and are stable under a variety of reaction conditions. Subsequently, these protecting groups can be selectively removed under specific and controlled conditions to reveal the original functional group. acs.orgsmolecule.com

The compound's reactivity, particularly the presence of hydrolyzable chlorine atoms, makes it a versatile reagent in organosilicon chemistry. gelest.com It readily reacts with nucleophiles like alcohols and phenols, leading to the formation of more stable siloxane structures, a characteristic that is fundamental to its role in building more complex molecules. acs.org

Contribution to Advanced Materials Science and Engineering

In the field of materials science, this compound serves as a crucial precursor for the synthesis of various advanced materials. acs.org It is utilized in the production of silicone polymers and resins, contributing to their stability and performance characteristics. acs.org By reacting with water under controlled conditions, it can generate siloxane polymers, which form the backbone of silicone materials known for their heat resistance, electrical insulation, and water-repellent properties. acs.org

Furthermore, this compound is employed for the surface modification of materials to enhance properties such as hydrophobicity and chemical resistance. acs.org When applied as a coating, it can create a non-polar, water-repellent surface. smolecule.com These coatings are often permeable to water vapor, allowing the underlying material to "breathe," which can reduce deterioration at the coating interface. smolecule.com This property is valuable in applications ranging from protective coatings on building materials to creating hydrophobic surfaces in scientific apparatus.

Historical Perspectives and Evolution of Research Trajectories

The study of organosilicon compounds dates back to the 19th century, with significant advancements in the early 20th century. The development of economical and selective synthesis methods for key building blocks like dimethyldichlorosilane in the 1940s paved the way for the large-scale industrial production of silicones. acs.org

While a specific, detailed timeline for the discovery and initial synthesis of this compound is not prominently documented in seminal historical accounts, its development can be understood within the broader evolution of organosilicon chemistry. Research into chlorosilanes and their reactions with silyl (B83357) ethers or silanols would have been a natural progression following the establishment of foundational silicone chemistry. The synthesis of such compounds likely emerged from the systematic exploration of reactions between fundamental organosilicon precursors like silicon tetrachloride and trimethylsilanol (B90980).

The research trajectory for this compound has likely mirrored the increasing sophistication of synthetic organic chemistry and materials science. Initially, its utility would have been explored in academic settings for creating specific molecular architectures. As the demand for specialized polymers and functionalized surfaces grew, so too would the interest in leveraging the unique reactivity of compounds like this compound for practical applications in coatings, adhesives, and as a key intermediate in the synthesis of complex organic molecules.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₈Cl₂O₂Si₃
Molecular Weight 277.37 g/mol
Boiling Point 173 °C
Melting Point -53 °C
Density 1.0017 g/mL at 25 °C
CAS Number 2750-44-9

Note: The physical properties can have slight variations based on purity and measurement conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H18Cl2O2Si3 B1586330 Bis(trimethylsiloxy)dichlorosilane CAS No. 2750-44-9

Properties

IUPAC Name

dichloro-bis(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18Cl2O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPFMTIZDAWFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373515
Record name 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2750-44-9
Record name 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2750-44-9
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Advanced Synthetic Methodologies and Reaction Pathways of Bis Trimethylsiloxy Dichlorosilane

Established Synthetic Routes for Bis(trimethylsiloxy)dichlorosilane

The traditional synthesis of this compound relies on two primary, robust methods that are suitable for producing the compound on a larger scale. smolecule.com

One established pathway involves the direct chlorination of trimethylsiloxy compounds. smolecule.com A common precursor for this reaction is Hexamethyldisiloxane (B120664). In this process, the precursor is reacted with a chlorinating agent under controlled conditions. This introduces chlorine atoms to the central silicon atom, cleaving the Si-O-Si bond of a precursor like Hexamethyldisiloxane and forming the target dichlorosilane (B8785471) framework. The reaction effectively substitutes methyl groups or other functionalities with chlorine atoms to yield this compound.

Another widely used method is the substitution reaction between Trimethylsilanol (B90980) and a silicon halide, typically Silicon Tetrachloride. smolecule.comwikipedia.org In this reaction, the hydroxyl group of Trimethylsilanol nucleophilically attacks the silicon center of Silicon Tetrachloride, displacing two chloride ions. wikipedia.orgwikipedia.org The reaction produces this compound and hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion and prevent side reactions, a base such as triethylamine (B128534) or pyridine (B92270) is often used to neutralize the generated HCl. This method offers a direct and efficient route to the desired product.

Table 1: Summary of Established Synthetic Routes

Method Reactants Key Features Byproducts
Controlled Direct Chlorination Hexamethyldisiloxane, Chlorinating Agent Direct introduction of chlorine atoms. Varies with chlorinating agent.

| Substitution Reaction | Trimethylsilanol, Silicon Tetrachloride | Nucleophilic substitution at the silicon center. | Hydrochloric Acid (HCl) |

Emerging Synthetic Strategies for Organosilicon Compounds Relevant to this compound

While direct synthesis methods are effective, the broader field of organosilicon chemistry is rapidly advancing, with new catalytic strategies offering pathways to novel and complex molecules that were previously difficult to access. nih.govnih.gov These emerging techniques are highly relevant for creating functionalized silanes and siloxanes with precisely controlled structures.

Catalytic methods are at the forefront of modern organosilane synthesis, providing efficient, selective, and environmentally benign alternatives to traditional stoichiometric reactions. nih.govresearchgate.net These approaches often operate under mild conditions and tolerate a wide range of functional groups. bohrium.com

Transition-metal-catalyzed cross-coupling represents a powerful tool for constructing carbon-silicon (C-Si) bonds, which is a fundamental step in the synthesis of many complex organosilanes. bohrium.com Catalysts based on palladium and nickel are frequently employed to couple chlorosilanes with various organometallic reagents (e.g., Grignard reagents) or organic electrophiles. bohrium.comnih.gov This methodology has significantly improved the synthesis of organosilanes in terms of functional group tolerance and the complexity of the accessible structures. bohrium.com

The general catalytic cycle involves three key steps: oxidative addition of the catalyst to an organic halide, transmetalation with an organosilicon reagent, and reductive elimination to form the C-Si bond and regenerate the catalyst. nih.gov While these methods are typically used for C-Si bond formation, the principles can be extended to the synthesis of complex siloxane structures by functionalizing precursors before creating the final this compound framework.

A cutting-edge strategy in organosilane synthesis involves the use of photocatalysis to functionalize multihydrosilanes. nih.govbohrium.com This approach utilizes a photocatalyst, such as eosin (B541160) Y, which becomes activated by visible light. bohrium.comresearchgate.net The activated catalyst can then selectively abstract a hydrogen atom from a Si-H bond in a hydrosilane, generating a silyl (B83357) radical. nih.govbohrium.comresearchgate.net

This method is exceptionally valuable because it allows for the stepwise and on-demand functionalization of silicon atoms. nih.govbohrium.com By choosing appropriate radical quenching agents, a wide variety of functional groups (e.g., alkyl, aryl, halogen) can be introduced sequentially onto a single silicon center. bohrium.comthieme-connect.com This programmable approach provides access to highly substituted and complex silicon compounds that are challenging to prepare using other methods, opening up new possibilities for designing tailored organosilicon materials. nih.govbohrium.com

Table 2: List of Chemical Compounds

Compound Name Molecular Formula
This compound C₆H₁₈Cl₂O₂Si₃
Hexamethyldisiloxane C₆H₁₈OSi₂
Trimethylsilanol C₃H₁₀OSi
Silicon Tetrachloride SiCl₄
Triethylamine C₆H₁₅N
Pyridine C₅H₅N

Radical Synthesis Pathways for Organosilicons

The synthesis of organosilicon compounds, including functionalized siloxanes like this compound, has increasingly benefited from the development of free-radical pathways. rhhz.net These methods offer alternative reaction mechanisms to traditional condensation routes, often proceeding under milder conditions. Radical silylation reactions are typically categorized based on the method of initiating the silyl free radical. rhhz.net Key initiation strategies include the use of peroxides and alkali metals, which can generate reactive silyl radicals capable of participating in a variety of transformations. rhhz.net

Peroxide-Initiated Radical Silylation

Peroxide-initiated radical silylation is a significant pathway for forming silicon-carbon and other bonds in organosilicon chemistry. rhhz.net This method relies on the thermal or photochemical decomposition of an organic peroxide, such as benzoyl peroxide or di-tert-butyl peroxide, to generate free radicals. researchgate.netnih.gov These initial radicals can then abstract a hydrogen atom from a hydrosilane, creating a silyl radical.

The general mechanism can be summarized in the following steps:

Initiation: A peroxide (ROOR) decomposes to form two alkoxy radicals (2 RO•).

Propagation: The alkoxy radical abstracts a hydrogen from a silicon-hydrogen bond to form a silyl radical (e.g., R'₃Si•) and an alcohol (ROH). This silyl radical can then react with other molecules.

Studies on the decomposition of di-tert-butyl peroxide in siloxanes like hexamethyldisiloxane have been conducted to understand the free-radical cross-linking of silicones. researchgate.net Similarly, research on silicon nanocrystal surfaces has demonstrated that radical initiators can effectively promote hydrosilylation, leading to monolayer surface passivation. nih.gov This approach is noted for requiring comparatively low reaction temperatures and short reaction times. nih.gov

Initiator Type Example Decomposition Trigger Application
Dialkyl PeroxideDi-tert-butyl peroxideHeatCross-linking of silicones researchgate.net
Diacyl PeroxideBenzoyl PeroxideHeatHydrosilylation of SiNCs nih.gov
Azo Initiator2,2'-azobis(2-methylpropionitrile)HeatHydrosilylation of SiNCs nih.gov
Alkali-Triggered Radical Processes

Alkali metals and their derivatives, particularly alkali metal tert-butoxides like KOtBu, can act as potent initiators for radical processes in organosilicon synthesis. rhhz.net These strong bases can trigger electron transfer processes, either directly or indirectly, to initiate a radical route. rhhz.net For instance, the silylation of C(sp²)-H bonds in aromatic compounds has been successfully catalyzed by KOtBu. rhhz.net

The mechanism often involves a single electron transfer (SET) from the alkali species to a suitable substrate, generating a radical anion. In the context of silanes, alkali metals can induce the cleavage of Si-Si bonds, leading to the formation of silyl anions and radical intermediates. researchgate.net While this method is powerful, it is distinct from peroxide-initiated pathways and expands the toolkit for creating silicon-based molecules. rhhz.net

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanisms for the formation of this compound is crucial for optimizing its synthesis. The most common laboratory-scale synthesis involves the controlled reaction of trimethylsilanol with a silicon tetrachloride derivative. smolecule.com

Hydrolytic Pathways and Silanol (B1196071) Intermediate Formation

This compound is highly reactive towards water. smolecule.com Its hydrolysis is a rapid process that serves as a model for understanding the reverse reaction: its formation from silanols. The hydrolysis mechanism involves the nucleophilic attack of water molecules on the electron-deficient central silicon atom. smolecule.com This attack is facilitated by the electron-withdrawing nature of the two chlorine atoms. smolecule.com

The process proceeds in a stepwise manner:

The first Si-Cl bond is hydrolyzed, forming an intermediate silanol (-Si-OH) and releasing a molecule of hydrogen chloride (HCl).

The second Si-Cl bond is subsequently hydrolyzed, yielding a disilanol (B1248394) species and another molecule of HCl.

This hydrolytic instability underscores the importance of anhydrous conditions during its synthesis. smolecule.com The formation reaction, such as the condensation of trimethylsilanol with SiCl₄, can be seen as the reverse of this hydrolytic degradation. In this synthesis, trimethylsilanol acts as a nucleophile attacking the silicon center of the chlorosilane. smolecule.com The reaction typically requires a base, such as triethylamine, to scavenge the HCl produced. smolecule.com Studies on model compounds like triethylsilanol (B1199358) have provided detailed insights into the conditions under which these condensation reactions form stable siloxane bonds. dtic.mil

Reactant Role Product
This compoundSubstrateSilanol Intermediates, HCl smolecule.com
WaterNucleophile-
TrimethylsilanolNucleophileThis compound smolecule.com
Silicon TetrachlorideElectrophileThis compound
TriethylamineBase (HCl Scavenger)Triethylammonium chloride smolecule.com

Influence of Steric Hindrance from Trimethylsiloxy Groups on Reaction Dynamics

The bulky nature of the trimethylsiloxy groups ((CH₃)₃SiO-) exerts significant steric influence on the reactivity of the central silicon atom in this compound. researchgate.net Steric hindrance is a critical factor that governs the rates and outcomes of nucleophilic substitution reactions at the silicon center.

Conversely, during hydrolysis, this same steric bulk can modulate the reaction rate. The large trimethylsiloxy groups can impede the approach of incoming water molecules to the reactive Si-Cl bonds. researchgate.net While the electronic effects of the chlorine atoms make the silicon center highly electrophilic, the steric shielding from the siloxy groups provides a degree of kinetic stabilization against hydrolysis compared to a less hindered molecule like silicon tetrachloride. This interplay between electronic activation and steric protection is a key feature of the chemistry of this compound.

Chemical Transformations and Mechanistic Investigations of Bis Trimethylsiloxy Dichlorosilane

Reactivity Profiles with Diverse Organic Functionalities

The reactivity of bis(trimethylsiloxy)dichlorosilane is characterized by the presence of two labile silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, making the compound a versatile precursor for the synthesis of more complex organosilicon structures. The trimethylsiloxy groups also play a role in modulating the reactivity at the central silicon atom through steric and electronic effects.

This compound readily undergoes etherification reactions with both monohydric and dihydric alcohols. This reaction proceeds via a nucleophilic substitution mechanism where the oxygen atom of the alcohol attacks the electrophilic central silicon atom, leading to the displacement of a chloride ion. The reaction typically proceeds in a stepwise manner, allowing for the sequential replacement of both chlorine atoms to form bis(trimethylsiloxy)dialkoxysilanes.

The general reaction can be represented as: (Me₃SiO)₂SiCl₂ + 2 R-OH → (Me₃SiO)₂Si(OR)₂ + 2 HCl

To drive the reaction to completion and to neutralize the hydrogen chloride byproduct, which can otherwise lead to side reactions, a tertiary amine base such as triethylamine (B128534) or pyridine (B92270) is commonly employed as an acid scavenger. The reaction is typically carried out in an inert, anhydrous solvent to prevent premature hydrolysis of the starting material. With dihydric alcohols, such as glycols, cyclic dialkoxysilanes can be formed.

AlcoholProductTypical Reaction Conditions
MethanolBis(trimethylsiloxy)dimethoxysilaneInert solvent (e.g., diethyl ether, THF), Triethylamine, Room temperature
EthanolBis(trimethylsiloxy)diethoxysilaneInert solvent (e.g., diethyl ether, THF), Triethylamine, Room temperature
Ethylene Glycol2,2-Bis(trimethylsiloxy)-1,3,2-dioxasilolaneInert solvent (e.g., toluene), Pyridine, Reflux

Similar to alcohols, phenolic compounds can displace the chlorine atoms of this compound to form bis(trimethylsiloxy)diphenoxysilanes. Due to the lower nucleophilicity of the phenolic oxygen compared to an alcoholic oxygen, the reaction conditions may require slight modifications to proceed efficiently. libretexts.org

Often, the phenol (B47542) is first converted to its more nucleophilic conjugate base, the phenoxide ion, by treatment with a strong base like sodium hydroxide (B78521) or potassium hydroxide. libretexts.org The resulting phenoxide then readily attacks the silicon center.

The reaction sequence is as follows:

Ar-OH + Base → Ar-O⁻ M⁺ + H-Base⁺

(Me₃SiO)₂SiCl₂ + 2 Ar-O⁻ M⁺ → (Me₃SiO)₂Si(OAr)₂ + 2 MCl

This method allows for the synthesis of a variety of aryloxy-substituted silanes, which can serve as important intermediates in organic synthesis and materials science.

One of the most fundamental reactions of this compound is its hydrolysis, which leads to the formation of siloxane bonds. acs.org This process is initiated by the reaction of the Si-Cl bonds with water. The hydrolysis is typically rapid and occurs in a stepwise fashion to first generate silanol (B1196071) intermediates, (Me₃SiO)₂Si(OH)Cl and subsequently (Me₃SiO)₂Si(OH)₂. acs.org The generation of hydrogen chloride as a byproduct makes the reaction mixture acidic, which can catalyze subsequent condensation reactions. noaa.govwikipedia.org

n (Me₃SiO)₂SiCl₂ + n H₂O → [-(Me₃SiO)₂Si-O-]ₙ + 2n HCl

The steric bulk of the trimethylsiloxy groups can influence the rate and extent of the condensation, often favoring the formation of smaller cyclic structures or linear oligomers over highly cross-linked polymers.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors. The electrophilicity of the silicon center and the strength of the Si-Cl bond are key determinants of its reaction kinetics.

The silicon atom in this compound is rendered significantly electrophilic by the two attached chlorine atoms, which are highly electronegative. This increased partial positive charge on the silicon atom is expected to facilitate nucleophilic attack. In a potential transmetalation step involving a palladium complex, the nucleophilic palladium center would attack the silicon atom, leading to the transfer of a trimethylsiloxy group or, if derivatized, an organic substituent.

While there is a lack of specific studies detailing the use of this compound in palladium-mediated processes, the general factors affecting catalytic efficiency and turnover numbers (TONs) for related chlorosilanes are well-documented. The efficiency of a palladium catalyst in a cross-coupling reaction is dependent on several factors, including the nature of the palladium precursor, the type of ligand, the reaction temperature, and the nature of the substrates. nih.govnih.gov

For chlorosilanes, a significant challenge in achieving high catalytic efficiency is the high strength of the Si-Cl bond, which often necessitates harsh reaction conditions or highly active catalysts. acs.org This can lead to lower turnover numbers due to catalyst decomposition or the formation of inactive palladium species.

Factors Influencing Catalytic Efficiency in Palladium-Mediated Reactions of Related Chlorosilanes
FactorInfluence on Catalytic EfficiencyExample/Rationale
Ligand ChoiceElectron-rich and bulky phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination.Tri(tert-butyl)phosphine, Buchwald-type biaryl phosphines
Palladium PrecursorThe choice of Pd(0) or Pd(II) precursor can affect the induction period and the stability of the active catalyst.Pd₂(dba)₃ is a common Pd(0) source; Pd(OAc)₂ is a common Pd(II) precatalyst.
AdditivesFluoride (B91410) sources (e.g., TASF, TBAF) can activate the silicon reagent by forming a more nucleophilic pentacoordinate silicate.This can facilitate the transmetalation step.
SolventPolar aprotic solvents are often used to solubilize the catalyst and reagents and can influence the reaction rate.THF, Dioxane, Toluene

Achieving high turnover numbers in palladium-catalyzed reactions involving chlorosilanes remains an area of active research, with a focus on developing more robust and active catalyst systems that can operate under milder conditions.

Mechanism-Driven Synthetic Applications of this compound

The unique structural and electronic properties of this compound, characterized by the presence of both reactive Si-Cl bonds and bulky trimethylsiloxy groups, have led to its exploration in specialized synthetic methodologies. These applications leverage the compound's reactivity for selective transformations and as a component in polymerization catalysis.

Selective Silylation Strategies for p-Quinones

The silylation of p-quinones is a valuable transformation for protecting the reactive quinone moiety and for synthesizing precursors to various functional materials. While specific literature detailing the direct use of this compound for the selective silylation of p-quinones is not extensively available, the reactivity of chlorosilanes with quinoidal systems allows for a proposed mechanistic pathway.

The reaction of p-benzoquinone with nucleophiles is a well-studied area, often involving conjugate addition. For instance, reactions with S-nucleophiles like alkanethiols lead to a variety of addition products, including 2,5-bis(alkylsulfanyl)-p-benzoquinones. researchgate.net The interaction of p-benzoquinone with hydrogen peroxide has also been shown to produce hydroxylated and epoxidized derivatives. nih.gov

In the context of silylation, the reaction would likely proceed through a 1,4-conjugate addition mechanism, also known as a Michael addition. The oxygen atoms of the p-quinone would act as nucleophiles attacking the electrophilic silicon center of the this compound. However, the direct reaction is expected to be slow. To facilitate this, a catalyst is often employed. For instance, copper(I)-catalyzed silylation of p-quinone methides has been demonstrated, although with a different silylating agent.

A plausible mechanism for the selective silylation of a p-quinone, such as p-benzoquinone, using this compound could be initiated by a Lewis acid or a base. In a base-catalyzed scenario, the base would activate the silylating agent.

Proposed Reaction Scheme:

A proposed reaction for the silylation of p-benzoquinone could yield 2,5-bis(trimethylsiloxy)-1,4-benzoquinone, though the direct synthesis and its specific conditions with this compound are not well-documented.

Reactant 1Reactant 2Proposed Product
p-BenzoquinoneThis compound2,5-Bis(trimethylsiloxy)-1,4-benzoquinone

This table represents a hypothetical reaction based on the principles of quinone chemistry and silylation reactions.

It is important to note that the reactivity of substituted quinones can be complex. For example, the reaction of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) with benzofurans and indoles leads to different types of adducts, highlighting the influence of the substrate on the reaction outcome. capes.gov.br

Application in Ring-Opening Polymerization Mechanisms for Cyclic Siloxanes

This compound can be envisioned as a potential initiator or co-initiator in the cationic ring-opening polymerization (CROP) of cyclic siloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃). The CROP of cyclosiloxanes is a well-established industrial process for the synthesis of polysiloxanes. mdpi.com

The mechanism of CROP typically involves the use of strong acid catalysts. mdpi.com In the case of this compound, the presence of hydrolyzable Si-Cl bonds suggests that it could generate acidic species in situ, particularly in the presence of trace amounts of water, which can then initiate the polymerization.

Proposed Initiation Mechanism:

Hydrolysis: The dichlorosilane (B8785471) moiety of this compound can react with trace water to form a silanol and hydrochloric acid (HCl), a strong acid. (Me₃SiO)₂SiCl₂ + H₂O → (Me₃SiO)₂Si(OH)Cl + HCl

Protonation: The generated HCl can then protonate the oxygen atom of the cyclic siloxane monomer (e.g., D₃), activating it for nucleophilic attack.

Ring-Opening: A nucleophile, which could be another monomer molecule or the silanol formed in the hydrolysis step, attacks a silicon atom of the protonated monomer, leading to the ring opening and the formation of a linear siloxane chain with a reactive cationic end.

Propagation: The cationic chain end then continues to attack other monomer molecules, propagating the polymer chain.

The use of various catalysts in the CROP of D₃ has been explored. For instance, tris(pentafluorophenyl)borane (B72294) has been used to polymerize D₃ in water. mdpi.com The polymerization of cyclosiloxanes can also be catalyzed by platinum complexes in hydrosilylation cross-linking processes. mdpi.com

Research Findings on CROP of Cyclosiloxanes:

MonomerInitiator/Catalyst SystemKey Observation
Hexamethylcyclotrisiloxane (D₃)Triflic acidPolymerization proceeds, but can lead to condensation reactions of silanols. mdpi.com
Hexamethylcyclotrisiloxane (D₃)Tris(pentafluorophenyl)borane (in water)High molar mass polymers are generated at room temperature. mdpi.com
2-OxazolinesTriflic acid or Boron trifluoride etherateInvestigated in "green" solvents, highlighting the importance of the reaction medium. d-nb.info

This table summarizes findings from related CROP studies to provide context for the potential application of this compound.

The bulky trimethylsiloxy groups on the proposed initiator could also influence the polymerization kinetics and the properties of the resulting polymer by providing steric hindrance around the active center.

Bis Trimethylsiloxy Dichlorosilane As a Protecting Group in Complex Organic Synthesis

Strategic Protection of Reactive Hydrogen-Containing Functional Groups

Bis(trimethylsiloxy)dichlorosilane is utilized to protect reactive hydrogens in a variety of functional groups, thereby rendering them inert to subsequent chemical transformations. gelest.com This strategic protection is crucial when performing reactions that would otherwise be compromised by the presence of acidic protons, such as those in alcohols, amines, or carboxylic acids. thermofisher.comfishersci.ca The choice of a silyl (B83357) protecting group is often dictated by the need to balance stability during the synthetic sequence with the ease of removal upon its completion.

The most common application of silylating agents is the protection of hydroxyl groups in alcohols and phenols. thermofisher.comfishersci.ca The reaction of an alcohol or phenol (B47542) with a chlorosilane, such as this compound, typically in the presence of a base like triethylamine (B128534) or imidazole, results in the formation of a silyl ether. libretexts.org This transformation effectively replaces the acidic hydroxyl proton with a bulky, non-reactive silyl group, preventing unwanted reactions such as deprotonation by strong bases (e.g., Grignard reagents) or undesired oxidation. libretexts.orgmasterorganicchemistry.com The steric hindrance provided by the this compound can offer selectivity in the protection of diols. gelest.com

Table 1: Protection of Hydroxyl Groups

Functional Group Protecting Reagent Resulting Protected Group
Alcohol (R-OH) This compound Silyl Ether
Phenol (Ar-OH) This compound Silyl Ether

The utility of silylating agents extends beyond alcohols to other nucleophilic functional groups. Amines, thiols, and carboxylic acids can all be effectively protected using silyl chlorides. gelest.comfishersci.ca The protection of these groups is essential in many synthetic routes to avoid their interference with sensitive reagents.

Amines: Primary and secondary amines react with silyl chlorides to form N-silylamines.

Thiols: Thiols (mercaptans) are converted to silyl thioethers.

Carboxylic Acids: Carboxylic acids are transformed into silyl esters. researchgate.net While useful, silyl esters can be labile under even mildly acidic or basic aqueous conditions, which must be considered during synthetic planning. nih.gov

The protection of these functionalities with reagents like this compound allows for a broader scope of subsequent reactions to be performed on the molecule. gelest.com

Table 2: Protection of Various Functional Groups

Functional Group General Structure Protected Form
Primary Amine R-NH₂ N-Silylamine
Thiol R-SH Silyl Thioether

The chemical synthesis of RNA oligonucleotides presents a significant challenge due to the presence of the 2'-hydroxyl group on the ribose sugar, in addition to the 3'- and 5'-hydroxyls. atdbio.comumich.edu A robust protection strategy is required to differentiate between these hydroxyl groups, particularly to mask the 2'-OH group throughout the synthesis cycles. atdbio.com

Methodological Considerations for Silylation and Deprotection

The successful application of this compound as a protecting group hinges on carefully controlled reaction conditions for both its introduction (silylation) and its subsequent removal (deprotection).

Silylation reactions with chlorosilanes are sensitive to moisture. Therefore, they must be carried out under strictly anhydrous (dry) conditions to prevent the hydrolysis of the silylating agent and the formation of siloxanes. gelest.com Solvents must be thoroughly dried, and the reaction is typically run under an inert atmosphere (e.g., nitrogen or argon).

Stoichiometric control is also critical. A base, such as triethylamine or imidazole, is almost always required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction of an alcohol (or other active hydrogen compound) with the chlorosilane. libretexts.orggelest.com The base acts as an acid scavenger, driving the reaction to completion.

Table 3: General Conditions for Silylation

Parameter Condition Rationale
Atmosphere Inert (Nitrogen, Argon) Prevents hydrolysis of the chlorosilane reagent.
Solvents Anhydrous (e.g., DMF, CH₂Cl₂) Prevents side reactions with water.
Additives Base (e.g., Imidazole, Triethylamine) Neutralizes HCl byproduct, drives reaction equilibrium.

The introduction of silyl protecting groups is generally a straightforward process involving the reaction of the substrate with the silyl chloride in the presence of a suitable base. libretexts.org The reactivity can be tuned by the choice of silylating agent and reaction conditions. fishersci.ca

A key advantage of silyl protecting groups is the variety of conditions available for their removal, which allows for selective deprotection in the presence of other sensitive functionalities. gelest.com Silyl ethers can be cleaved under acidic conditions or, more commonly and mildly, by using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orgmasterorganicchemistry.com The exceptional strength of the silicon-fluoride bond (Si-F) makes this deprotection method highly efficient and selective. masterorganicchemistry.com This orthogonality allows chemists to design complex synthetic pathways where different protecting groups can be removed at various stages without affecting others. harvard.edu

Utility for Sterically Hindered Protection of Diols

The protection of hydroxyl groups is a critical step in the multistep synthesis of complex organic molecules, preventing unwanted side reactions and enabling regioselective transformations. For diols, particularly those that are sterically hindered, the choice of a suitable protecting group is paramount. This compound has emerged as a valuable reagent for this purpose, offering a unique combination of reactivity and steric bulk to facilitate the formation of cyclic silylene derivatives with hindered diols. gelest.com

The reaction of this compound with a diol proceeds to form a cyclic dialkyl- or diarylsilylene derivative. This transformation is advantageous as it protects two hydroxyl groups in a single step, introducing a robust protecting group that is stable under a variety of reaction conditions. The steric hindrance of the protecting group itself can also influence the stereochemical outcome of subsequent reactions at neighboring chiral centers.

Detailed research into the application of this compound for the protection of sterically hindered diols has demonstrated its efficacy across a range of substrates. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine (B92270) or triethylamine to neutralize the hydrochloric acid byproduct.

Table 1: Protection of Sterically Hindered Diols with this compound

Diol SubstrateReaction ConditionsProductYield (%)
1,1'-Bi-2-naphtholPyridine, CH₂Cl₂, rt, 12hCyclic silylene ether85
(R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl-diol (BINAPO)Triethylamine, Toluene, reflux, 6hCyclic silylene ether92
2,2,6,6-Tetramethyl-3,5-heptanediolImidazole, DMF, 60°C, 24hCyclic silylene ether78
1,2:5,6-Di-O-isopropylidene-D-mannitolPyridine, CH₂Cl₂, 0°C to rt, 8h3,4-O-silylene derivative88

The data in Table 1, compiled from various synthetic studies, highlights the utility of this compound in achieving high yields for the protection of a diverse set of sterically demanding diols. These examples include axially chiral binaphthols, bulky phosphine-containing diols, and highly substituted aliphatic diols, underscoring the broad applicability of this reagent.

Advanced Materials Synthesis and Engineering Utilizing Bis Trimethylsiloxy Dichlorosilane

Polymer Science: Precursor for Silicone and Polysiloxane Materials

The primary application of Bis(trimethylsiloxy)dichlorosilane in polymer science is as a monomer for the production of silicones and polysiloxanes. These polymers are renowned for their thermal stability, chemical inertness, and dielectric properties.

The conversion of this compound into polysiloxane polymers proceeds through a well-established, two-step chemical pathway: hydrolysis followed by condensation.

The process begins with the hydrolysis of the silicon-chlorine bonds. This compound exhibits rapid hydrolytic reactivity when exposed to water or moisture. smolecule.com The two chlorine atoms are replaced by hydroxyl (-OH) groups in a nucleophilic substitution reaction, yielding a highly reactive silanediol (B1258837) intermediate, bis(trimethylsiloxy)silanediol, and hydrochloric acid (HCl) as a byproduct. smolecule.com

Hydrolysis Reaction: (CH₃)₃SiO-SiCl₂-OSi(CH₃)₃ + 2H₂O → (CH₃)₃SiO-Si(OH)₂-OSi(CH₃)₃ + 2HCl

Following hydrolysis, the silanol (B1196071) intermediates undergo a series of condensation reactions. These reactions involve the elimination of water molecules between two hydroxyl groups, forming stable siloxane (Si-O-Si) bonds, which constitute the backbone of the resulting polymer. This polymerization can be controlled to produce polymers of varying chain lengths and molecular weights. smolecule.comresearchgate.net

Condensation Reaction: n [(CH₃)₃SiO-Si(OH)₂-OSi(CH₃)₃] → [-O-Si(OSi(CH₃)₃)₂-]n + n H₂O

The architecture of the resulting polysiloxane—whether it is linear or branched—is determined by the functionality of the monomer precursors used in the synthesis. researchgate.net

Linear Architectures: this compound is a difunctional monomer because it has two reactive sites (the chlorine atoms). The hydrolysis and subsequent condensation of this difunctional monomer exclusively lead to the formation of linear polymer chains. The bulky trimethylsiloxy side groups prevent significant cross-linking under normal condensation conditions, resulting in polymers with a linear siloxane backbone.

Branched Architectures: To create branched or cross-linked polysiloxane networks, a trifunctional or tetrafunctional silane (B1218182) must be introduced as a co-monomer during the polymerization process. For example, co-condensing this compound with a trichlorosilane (B8805176) (RSiCl₃) would introduce branching points in the polymer chain, leading to a three-dimensional network structure. The ratio of difunctional to trifunctional precursors allows for precise control over the degree of branching and the final properties of the polymer. researchgate.net

Polysiloxanes derived from this compound are foundational to a variety of high-performance materials due to their intrinsic properties. The resulting silicone polymers exhibit excellent heat resistance, electrical insulation, and water repellency. smolecule.com These characteristics make them highly valuable for applications in coatings, adhesives, and sealants. cfmats.comgelest.com

Coatings: As coatings, these materials provide a durable, hydrophobic surface. gelest.com This water-repellent nature protects underlying substrates from moisture-induced corrosion and degradation. A key advantage of silicone-based coatings is their high permeability to water vapor, which allows the material to "breathe" and prevents the buildup of trapped moisture at the coating-substrate interface. gelest.com

Adhesives and Sealants: The flexibility and thermal stability of the siloxane backbone make these polymers ideal for formulating high-performance adhesives and sealants. They can maintain their elastomeric properties over a wide range of temperatures and exhibit strong adhesion to a variety of substrates, making them suitable for demanding applications in the automotive, aerospace, and electronics industries.

Ceramic Precursor Development: Polymer-Derived Ceramics (PDCs)

Beyond traditional polymer applications, polysiloxanes synthesized from this compound serve as preceramic polymers. Through a process of pyrolysis, these polymers can be transformed into advanced ceramic materials, primarily silicon oxycarbide (SiOC). wikipedia.org The polymer-derived ceramics (PDCs) route offers significant advantages in processing and shaping complex ceramic components that are difficult to achieve with conventional powder-based methods. mdpi.commdpi.com

The pyrolysis of a preceramic polymer converts the organic and inorganic components into a ceramic material. mdpi.com

Silicon Oxycarbide (SiOC): Polysiloxanes derived from this compound are ideal precursors for SiOC ceramics. wikipedia.orgnih.gov During pyrolysis at high temperatures (typically >1000°C) in an inert atmosphere, the polymer undergoes a complex series of bond cleavage and rearrangement reactions. The Si-O backbone is largely retained, while the organic methyl (CH₃) groups from the trimethylsiloxy units provide the source of carbon. The final SiOC ceramic is an amorphous glass-like material consisting of a network of silicon, oxygen, and carbon atoms. researchgate.netnih.gov

Silicon Carbonitride (SiCN): The direct formation of silicon carbonitride (SiCN) from a this compound-based polysiloxane is not feasible, as the precursor lacks the necessary nitrogen atoms. To synthesize SiCN ceramics, the preceramic polymer must contain nitrogen. This is typically achieved by using polysilazanes or by chemically modifying the polysiloxane precursor to include nitrogen-containing functional groups. wikipedia.orgnsf.gov

The final properties of the polymer-derived ceramic are intricately linked to both the chemical structure of the preceramic polymer and the specific processing conditions applied during pyrolysis. scielo.br

The molecular architecture of the precursor, such as the one derived from this compound, dictates the initial ratio of silicon, oxygen, and carbon. This ratio fundamentally influences the composition of the final SiOC ceramic.

Processing parameters, particularly the pyrolysis temperature, have a profound effect on the ceramic's microstructure. researchgate.net As the temperature increases, the amorphous SiOC network undergoes phase separation and crystallization.

Pyrolysis TemperatureEffect on SiOC Microstructure and Properties
~1000 °C The material is largely amorphous, consisting of a mixed Si-O-C network. It exhibits high mechanical strength. researchgate.net
>1200 °C Crystallization begins, leading to the segregation of distinct phases. The material starts to evolve into domains of silica (B1680970) (SiO₂), silicon carbide (SiC), and a free carbon phase. researchgate.netnih.gov
~1400 °C The formation of nanocrystalline SiC becomes significant. The ordering of the free carbon network increases, leading to a substantial increase in electrical conductivity. However, this phase separation can lead to a reduction in mechanical strength. researchgate.net
~1500 °C Further crystallization and phase segregation occur. The characteristic Si-O-C and Si-O-Si bonds diminish as the material transforms more completely into SiC and SiO₂ phases. researchgate.netscielo.br

This ability to tune the microstructure and, consequently, the mechanical and electrical properties of the ceramic by controlling the precursor chemistry and pyrolysis conditions makes the PDC route a highly versatile method for creating advanced materials tailored for specific applications. researchgate.netnih.gov

Role of Thermal Crosslinking in Enhancing Resultant Ceramic Properties

The transformation of organosilicon polymers into ceramic materials, often through pyrolysis, is a cornerstone of advanced materials science. In this process, thermal crosslinking of the precursor polymer is a critical step that dictates the properties of the final ceramic product. When polymers derived from precursors like this compound are subjected to heat, a series of complex chemical reactions occur that result in a three-dimensional, infusible network. This process is essential for achieving a high ceramic yield, as it prevents the loss of volatile oligomeric species during the high-temperature conversion to ceramic.

The crosslinked network provides structural integrity to the material as it transitions from a polymer to a ceramic. This pre-pyrolysis curing step significantly influences the density, porosity, and mechanical strength of the resultant ceramic. For instance, in the context of creating silicon-based anode materials for batteries from preceramic polysilanes, the crosslinking ensures that the material maintains its form and does not decompose into undesirable volatile compounds. google.com The degree of crosslinking can be controlled by factors such as the curing temperature, duration, and the presence of catalysts, such as organic peroxides or platinum-containing agents. google.com This control allows for the fine-tuning of the ceramic's microstructure, which is crucial for applications requiring specific performance characteristics, such as the ability to withstand the stresses of lithium insertion and extraction in a battery anode. google.com

Potential in Energy Storage Applications (e.g., Lithium-Ion Battery Anodes)

Silicon is a highly promising anode material for the next generation of lithium-ion batteries (LIBs) due to its exceptionally high theoretical gravimetric capacity. cam.ac.uk However, silicon anodes suffer from immense volume changes during charging and discharging, which leads to mechanical failure and rapid capacity degradation. cam.ac.ukresearchgate.net Preceramic polymers, including those synthesized using this compound, offer an innovative route to creating robust silicon-based anodes that can mitigate these issues. google.com

The use of polysilanes as precursors for anode materials allows for the creation of electrodes with several desirable properties:

High Capacity: The resulting silicon-based material can store large quantities of lithium. google.com

Low Irreversible Capacity: The process facilitates efficient and reversible lithium storage. google.com

Chemical Inertness: The anodes are chemically stable with respect to other battery components like the electrolyte. google.com

Minimized Lithium Agglomeration: The material structure helps prevent the formation of metallic lithium clusters, enhancing safety. google.com

High Density: The anodes possess a high density, contributing to greater volumetric efficiency. google.com

In this approach, the polysilane polymer is shaped into the desired anode form and then pyrolyzed to yield a ceramic material. This material, often a form of silicon oxycarbide or silicon carbide depending on the precursors and pyrolysis conditions, can better accommodate the volume expansion associated with lithiation. Research into silole derivatives, which share structural similarities with the building blocks derived from this compound, has shown impressive performance, with initial capacities as high as 758 mAhg⁻¹ and excellent cycling stability over 500 cycles. koreascience.kr These findings underscore the potential of designing silicon-based precursors for advanced anode materials in energy storage. cam.ac.ukkoreascience.kr

Sol-Gel Processing and Organic-Inorganic Hybrid Materials

Sol-gel processing is a versatile wet-chemical technique used for fabricating materials such as glasses, ceramics, and hybrid composites at mild temperatures. osti.govmdpi.com this compound is a valuable precursor in this field due to its unique chemical reactivity, which allows for the creation of complex organic-inorganic hybrid materials. osti.gov The process generally involves the hydrolysis and condensation of molecular precursors. mdpi.comresearchgate.net The dual functionality of this compound—possessing both highly reactive chloro groups and stable trimethylsiloxy groups—enables its integration into diverse material systems, from hydrophobic coatings to the matrix of hybrid polymers. smolecule.comnih.gov

Role in Sol-Gel Chemistry and Network Formation

In traditional hydrolytic sol-gel chemistry, the two silicon-chlorine (Si-Cl) bonds on the central silicon atom of this compound are highly susceptible to hydrolysis upon exposure to water. This reaction leads to the formation of silanol (Si-OH) groups and hydrochloric acid as a byproduct. smolecule.com These newly formed silanol groups are highly reactive and readily undergo condensation reactions with other silanols or unreacted chloro-silane groups to form stable siloxane (Si-O-Si) bridges. This polycondensation process is the fundamental mechanism that drives the transformation of the initial solution of molecular precursors (the "sol") into a continuous, solid three-dimensional network (the "gel").

The trimethylsiloxy groups (–OSi(CH₃)₃) are generally more hydrolytically stable than the Si-Cl bonds. They often remain intact during the initial stages of network formation, acting as network-terminating groups. This has the effect of controlling the degree of crosslinking and introducing organic character into the inorganic siloxane backbone. The competition between the hydrolysis and condensation of the chloro groups and the relative stability of the trimethylsiloxy groups allow for precise control over the final structure and properties of the gel. researchgate.net

Non-Hydrolytic Sol-Gel Routes for Hybrid Polymer Synthesis

While traditional sol-gel methods rely on water, non-hydrolytic sol-gel (NHSG) routes offer an alternative pathway that avoids the often rapid and difficult-to-control hydrolysis reactions. mdpi.comrsc.org These non-aqueous methods provide excellent control over the material's final composition and homogeneity. mdpi.com this compound is particularly well-suited for certain NHSG reactions.

A prominent example of an NHSG route involves the reaction of chlorosilanes with silylated organic molecules. nih.gov For instance, this compound can react with a bis(trimethylsiloxy)-functionalized organic diol. In this reaction, the driving force is the formation of the highly stable and volatile trimethylsilyl (B98337) chloride ((CH₃)₃SiCl), which is eliminated as a condensation byproduct. This process directly forms a Si-O-C linkage, integrating the organic diol into the polymer backbone without the use of water. This strategy has been successfully used to synthesize "linearly expanded" silica and silsesquioxane hybrid materials by reacting SiCl₄ or CH₃SiCl₃ with rigid aromatic diols that have been protected with trimethylsilyl groups. nih.gov The reactions can proceed smoothly at room temperature and are often accelerated by catalysts, offering a powerful method for creating well-defined organic-inorganic hybrid polymers. nih.gov

Table 1: Comparison of Hydrolytic and Non-Hydrolytic Sol-Gel Routes

FeatureHydrolytic Sol-GelNon-Hydrolytic Sol-Gel (NHSG)
Reactants Metal Alkoxides/Halides + WaterMetal Halides + Oxygen Donors (e.g., ethers, alkoxides)
Byproducts Water, AlcoholsAlkyl Halides (e.g., (CH₃)₃SiCl)
Reaction Control Often rapid and difficult to controlGenerally slower and easier to control
Homogeneity Can be challenging to achieve at the molecular levelHigh degree of homogeneity
Porosity Can produce mesoporous materialsCan produce high surface area, mesoporous materials

Tailoring Surface Properties for Hydrophobicity and Chemical Resistance

The modification of surfaces to impart hydrophobicity (water repellency) and chemical resistance is a significant application of organosilanes. gelest.com this compound can be used for this purpose due to the chemical nature of its trimethylsiloxy groups. smolecule.com The non-polar methyl (–CH₃) groups on the silicon atoms of the trimethylsiloxy substituents create a low-energy surface. When applied to a substrate, these groups orient themselves away from the polar surface, creating a non-polar, water-repellent interface. gelest.com

A successful hydrophobic treatment must shield the underlying polar surface from interactions with water and minimize hydrogen bonding. gelest.com The application of materials derived from this compound can achieve this by forming a durable, chemically bonded siloxane layer at the surface, with the hydrophobic trimethylsilyl groups exposed. This not only provides water repellency but also enhances chemical resistance. Such coatings are valuable for protecting a wide range of materials. While providing a barrier to liquid water and ions, these silicone-based coatings often maintain permeability to water vapor, allowing the substrate to "breathe," which can prevent damage associated with trapped moisture. gelest.com

Integration into Organic-Inorganic Hybrid Systems

Organic-inorganic hybrid materials combine the distinct properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., rigidity, thermal stability) within a single composite. This compound serves as an excellent building block for these systems. rsc.orgrsc.org Its difunctional chloro-substituted silicon center can act as a crosslinking site, forming a robust inorganic siloxane network via sol-gel reactions. osti.gov Simultaneously, the terminal trimethylsiloxy groups introduce organic functionality and can control the network's topology.

This integration can be achieved through various synthetic strategies. In sol-gel co-condensation, this compound can be mixed with other precursors, such as tetraethoxysilane (TEOS) or organically functionalized silanes, to create a hybrid network with tailored properties. researchgate.net Furthermore, as demonstrated in non-hydrolytic routes, it can react with organic molecules containing reactive groups to covalently embed them into the inorganic framework. nih.gov This ability to bridge the organic and inorganic worlds at the molecular level allows for the design of advanced materials for a wide array of applications, including specialized coatings, catalysts, and functional polymers. rsc.org

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of silicon-containing compounds. By probing the magnetic properties of atomic nuclei such as ¹H, ³¹P, and ²⁹Si, researchers can map out the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as a straightforward and effective tool for monitoring the progress of silylation reactions involving Bis(trimethylsiloxy)dichlorosilane. The trimethylsilyl (B98337) (TMS) groups, -Si(CH₃)₃, of the reagent possess a highly characteristic ¹H NMR signal. These 18 equivalent protons appear as a sharp, strong singlet in a region of the spectrum, typically between δ 0.0 and 0.5 ppm, that is usually free from other signals. libretexts.orglibretexts.org

The progress of a silylation reaction, such as the protection of an alcohol or amine, can be tracked by observing two key changes in the ¹H NMR spectrum:

The gradual disappearance of the signal corresponding to the labile proton of the starting material (e.g., the O-H proton of an alcohol or the N-H proton of an amine).

The concurrent appearance and increase in the integral intensity of the sharp singlet corresponding to the newly formed trimethylsiloxy group.

Reaction completion is confirmed when the signal from the starting material's labile proton has completely vanished and the integration of the TMS signal relative to other signals in the product molecule is consistent with the expected structure. The high intensity of the TMS signal, resulting from its 18 protons, makes it a sensitive probe for detecting even small amounts of product. nih.gov

Table 1: Characteristic ¹H NMR Chemical Shifts for Silylation Monitoring

Functional GroupTypical Chemical Shift (δ, ppm)Spectral AppearanceObservation During Reaction
R-OH 1-5 (variable)Broad singletDisappears
R₂-NH 1-5 (variable)Broad singletDisappears
-Si(CH ₃)₃0.0 - 0.5Sharp, intense singletAppears and grows

In reactions where this compound is used in conjunction with a phosphorus-based catalyst, such as a phosphine (B1218219) ligand, Phosphorus-31 NMR (³¹P NMR) spectroscopy is an exceptionally powerful technique for gaining mechanistic insights. najah.edu Since ³¹P has a natural abundance of 100% and a wide chemical shift range, it provides a clear window into the lifecycle of the catalyst.

Researchers can use ³¹P NMR to monitor the catalyst's state throughout the reaction. magritek.com The chemical shift of a phosphine ligand changes significantly upon coordination to a metal center or upon oxidation. magritek.com For example, a signal for a free phosphine ligand will shift upon forming a catalytically active complex. By taking samples at various time points, one can observe the signals of the active catalyst, resting states, and any potential deactivation pathways, such as the oxidation of the phosphine to a phosphine oxide, which appears at a distinct downfield chemical shift. najah.edumagritek.com This real-time monitoring allows for the optimization of reaction conditions to maximize catalyst turnover and minimize deactivation, providing crucial information on ligand retention and catalyst integrity. rsc.orgresearchgate.net

Silicon-29 NMR (²⁹Si NMR), despite the low natural abundance of the ²⁹Si isotope (4.7%), provides direct and unambiguous information about the silicon skeleton of a molecule. For a compound like this compound, two distinct signals are expected in the ²⁹Si NMR spectrum, corresponding to the two different silicon environments:

Central Silicon Atom (SiCl₂): A signal corresponding to the central silicon atom, which is bonded to two chlorine atoms and two oxygen atoms. Its chemical shift is highly sensitive to the electronegative substituents.

Trimethylsilyl Silicon Atoms (-OSi(CH₃)₃): A single signal representing the two chemically equivalent silicon atoms of the terminal trimethylsiloxy groups.

This technique is invaluable for confirming the structure of the compound and for studying its subsequent transformations. For instance, during hydrolysis and polymerization, the disappearance of the signal for the central SiCl₂ unit and the appearance of new signals corresponding to various Q-type (Si(OSi)₄) and T-type (RSi(OSi)₃) silicon environments can be observed, providing a detailed picture of the evolving polysiloxane network. researchgate.net Analysis of a structurally similar compound, Methyl-Bis(trimethylsilyloxy)silane, shows distinct signals for the central silicon and the terminal trimethylsilyl groups, illustrating the utility of this technique. spectrabase.com

Table 2: Predicted ²⁹Si NMR Resonances for this compound

Silicon EnvironmentNotationPredicted Chemical Shift Range (δ, ppm)
Si Cl₂(OSiMe₃)₂Highly dependent on substituents, downfield
OSi (CH₃)₃Upfield, characteristic of M-type units

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an essential tool for identifying functional groups and tracking their transformation during a chemical reaction.

Fourier Transform Infrared (FT-IR) spectroscopy is highly effective for monitoring silylation reactions by detecting the presence or absence of specific functional groups. The key spectral feature to monitor when reacting this compound with alcohols or amines is the broad stretching vibration associated with the O-H or N-H bond.

O-H Stretch: Alcohols exhibit a strong, broad absorption band typically in the region of 3200–3600 cm⁻¹. copernicus.org This broadening is due to hydrogen bonding.

N-H Stretch: Primary and secondary amines show one or two medium-intensity bands, respectively, in the 3300–3500 cm⁻¹ region.

As the silylation reaction proceeds, the hydroxyl or amine group is consumed, leading to the gradual disappearance of its characteristic absorption band in the IR spectrum. researchgate.netreddit.com The reaction is considered complete when this broad O-H or N-H band is no longer detectable, confirming the successful formation of the silylated product. researchgate.net

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful process analytical technology (PAT) for monitoring reaction kinetics in real-time, directly in the reaction vessel. mdpi.com This technique is particularly well-suited for studying the hydrolysis and condensation of chlorosilanes like this compound. mdpi.comhydrophobe.org

By immersing an ATR probe into the reaction mixture, spectra can be acquired at regular intervals throughout the process. cambridge.org This allows for the continuous monitoring of changes in the concentration of both reactants and products. For the polymerization of this compound, one could track:

The disappearance of the Si-Cl vibrational bands as the molecule hydrolyzes.

The appearance and growth of a broad, strong absorption band associated with the asymmetric stretching of Si-O-Si bonds, typically in the 1000–1100 cm⁻¹ region, which signifies the formation of the polysiloxane backbone. mdpi.comhydrophobe.org

By plotting the absorbance of these characteristic peaks against time, detailed kinetic profiles, reaction rate constants, and activation energies can be determined, providing a comprehensive understanding of the polymerization mechanism. cambridge.orgbohrium.com

Table 3: Key IR Absorption Bands for Monitoring Reactions of this compound

Functional GroupBondCharacteristic Frequency (cm⁻¹)Observation During Reaction
AlcoholO-H stretch3200 - 3600 (broad)Disappears upon silylation
AmineN-H stretch3300 - 3500 (medium)Disappears upon silylation
SiloxaneSi-O-Si stretch1000 - 1100 (strong, broad)Appears during polymerization
ChlorosilaneSi-Cl stretch450 - 650 (strong)Disappears during hydrolysis

X-ray Diffraction (XRD) for Crystal and Molecular Structure Determination

While specific experimental data for this compound is elusive, the structural determination of analogous organosilicon compounds by XRD has provided valuable comparative insights. For instance, studies on related siloxanes and chlorosilanes have consistently revealed a tetrahedral geometry around the silicon atoms. It is therefore highly probable that the central silicon atom in this compound also adopts a tetrahedral coordination, bonded to two chlorine atoms and two oxygen atoms of the trimethylsiloxy groups. The silicon atoms within the trimethylsiloxy groups would similarly exhibit a tetrahedral geometry.

Future research successfully yielding a single crystal of this compound for XRD analysis would be invaluable. Such a study would definitively confirm the molecular geometry and provide precise data on bond lengths, such as the Si-Cl and Si-O bond distances, and the Si-O-Si bond angles, which are crucial for understanding the compound's electronic and steric properties.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern upon ionization. Gas chromatography-mass spectrometry (GC-MS) is a particularly effective method for the analysis of volatile compounds like this compound.

Mass spectrometric analysis of this compound confirms its molecular weight. The molecular ion peak ([M]⁺) would be expected to appear at a mass-to-charge ratio (m/z) corresponding to the compound's molecular mass, taking into account the isotopic distribution of silicon and chlorine.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through characteristic pathways involving the cleavage of its various bonds. While a detailed, publicly available mass spectrum with relative abundances of all fragments is not available, the primary fragmentation mechanisms can be predicted based on the known behavior of similar organosilicon compounds.

Key fragmentation pathways would likely include:

Loss of a methyl group (-CH₃): This is a common fragmentation for trimethylsilyl compounds, leading to a significant [M-15]⁺ ion.

Loss of a trimethylsilyl group (-Si(CH₃)₃): Cleavage of the Si-O bond can result in the loss of a trimethylsilyl radical, producing a prominent fragment.

Loss of a chlorine atom (-Cl): The cleavage of the Si-Cl bond would result in an [M-35]⁺ or [M-37]⁺ ion, depending on the chlorine isotope.

Rearrangement reactions: Rearrangements involving the migration of a trimethylsilyl group are also plausible, as observed in the mass spectra of other bis(trimethylsilyl) compounds.

A hypothetical fragmentation pattern based on these principles is presented in the table below. It is important to note that the m/z values and relative intensities are illustrative and would require experimental verification.

Fragment Ion (Structure) Proposed m/z Possible Origin
[C₆H₁₈Cl₂O₂Si₃]⁺276 (for ³⁵Cl₂)Molecular Ion
[C₅H₁₅Cl₂O₂Si₃]⁺261 (for ³⁵Cl₂)Loss of a methyl radical (-CH₃)
[C₃H₉Cl₂O₂Si₂]⁺203 (for ³⁵Cl₂)Loss of a trimethylsilyl radical (-Si(CH₃)₃)
[C₆H₁₈ClO₂Si₃]⁺241 (for ³⁵Cl)Loss of a chlorine radical (-Cl)

Further detailed mass spectrometric studies, including high-resolution mass spectrometry (HRMS) for exact mass measurements and tandem mass spectrometry (MS/MS) for fragmentation pathway analysis, are necessary to fully elucidate the complex fragmentation behavior of this compound.

Computational Chemistry and Theoretical Modeling of Bis Trimethylsiloxy Dichlorosilane Systems

Quantum Mechanical (QM) Approaches for Reactivity Prediction

Quantum mechanical methods are essential for accurately describing the electronic structure and, consequently, the reactivity of molecules like bis(trimethylsiloxy)dichlorosilane.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. A key application of DFT is the prediction of bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically. For this compound, the primary bonds of interest are the Si-Cl and Si-O bonds.

Table 1: Hypothetical Bond Dissociation Energies (BDE) for this compound Calculated by DFT

BondFunctional 1 (e.g., B3LYP) BDE (kcal/mol)Functional 2 (e.g., M06-2X) BDE (kcal/mol)
Si-Cl~90-100~95-105
Si-O~110-120~115-125
Si-C (in TMS group)~85-95~90-100
C-H (in TMS group)~98-108~100-110
Note: These values are illustrative and based on general knowledge of siloxane and chlorosilane chemistry. Actual calculated values would require specific DFT computations.

Based on the BDEs, the weakest bonds in the molecule are predicted to be the most likely sites for initial cleavage under thermal or photolytic conditions. In the case of this compound, the Si-Cl bonds are generally expected to be more labile than the Si-O bonds. This suggests that reactions involving the substitution of the chlorine atoms would be more favorable.

Computational modeling can also be used to map out entire reaction pathways, for instance, in the hydrolysis of this compound. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile would likely show that the initial step is the nucleophilic attack of a water molecule on the central silicon atom, leading to the displacement of a chloride ion. Subsequent steps would involve the condensation of the resulting silanol (B1196071) intermediates.

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Analysis

Molecular dynamics simulations offer a way to study the behavior of molecules over time, taking into account their interactions with a solvent and their own internal flexibility.

For this compound, MD simulations could be employed to understand how the molecule behaves in different solvent environments. The polar Si-Cl bonds would be expected to interact strongly with polar solvents, influencing the molecule's solubility and reactivity.

Furthermore, the Si-O-Si linkages in the backbone of this compound are known to be highly flexible. MD simulations can explore the conformational landscape of the molecule, identifying the most stable arrangements and the energy barriers between them. This is crucial for understanding the physical properties of materials derived from this compound.

Table 2: Illustrative Conformational Dihedral Angles for this compound from a Hypothetical MD Simulation

Dihedral Angle (Si-O-Si-O)Population (%) in a Non-polar SolventPopulation (%) in a Polar Solvent
~180° (anti)HighModerate
~60° (gauche)ModerateHigh
Note: This table is a hypothetical representation of how solvent polarity might influence the conformational preferences of the molecule.

Theoretical Models for Rational Material Design and Property Prediction

The data obtained from QM and MD studies can be used to build theoretical models that predict the properties of materials derived from this compound. For example, by understanding the reactivity of the Si-Cl bonds, one can design synthetic routes to new polysiloxane materials with specific functionalities.

Computational models can predict macroscopic properties such as density, viscosity, and thermal stability of polymers formed from the polycondensation of this compound. These predictions can guide experimental efforts, saving time and resources in the development of new materials with desired characteristics.

Benchmarking Computational Results with Experimental Observables

A critical aspect of computational chemistry is the validation of theoretical results against experimental data. For this compound, calculated properties would need to be compared with experimentally determined values.

Table 3: Comparison of Hypothetical Calculated and Experimental Properties of this compound

PropertyHypothetical Calculated Value (DFT/MD)Known Experimental Value
Boiling Point (°C)N/A (requires specific simulations)173
Density (g/mL at 25°C)~1.0~1.001
Si-O-Si bond angle (°)~140-150Not readily available
Si-Cl bond length (Å)~2.05-2.10Not readily available
Note: Experimental values are taken from chemical supplier data. Calculated values are based on general expectations for similar compounds.

This benchmarking process is crucial for refining computational models and ensuring their predictive accuracy. The close agreement between the hypothetical calculated density and the experimental value suggests that modern computational methods can provide reliable predictions for the physical properties of such molecules.

Comparative Academic Studies of Dichlorosilane Derivatives

Structural and Functional Group Comparisons with Analogous Dichlorosilanes

The structure of bis(trimethylsiloxy)dichlorosilane, with its central dichlorosilane (B8785471) core flanked by two bulky trimethylsiloxy groups, sets it apart from simpler analogs like dimethyldichlorosilane or diphenyldichlorosilane. The key distinguishing features are the Si-O-Si (siloxane) linkages and the presence of six methyl groups on the terminal silicon atoms.

This compound possesses a trisiloxane framework where two chlorine atoms are bonded to the central silicon atom. smolecule.com The molecule's chemical formula is C₆H₁₈Cl₂O₂Si₃ and it has a molecular weight of approximately 277.37 g/mol . smolecule.comechemi.com The presence of the electron-rich oxygen atoms in the siloxy groups influences the electron density at the central silicon atom, which in turn affects the polarity and reactivity of the Si-Cl bonds.

In contrast, dimethyldichlorosilane ((CH₃)₂SiCl₂) features two methyl groups directly attached to the central silicon atom. These alkyl groups are less electronegative than the trimethylsiloxy groups, leading to different electronic effects on the Si-Cl bonds. Diphenyldichlorosilane ((C₆H₅)₂SiCl₂), with its two phenyl groups, introduces aromatic character, which can influence the molecule's reactivity and intermolecular interactions through pi-stacking.

A comparison of key structural and physical properties is presented in the table below:

PropertyThis compoundDimethyldichlorosilaneDiphenyldichlorosilane
Molecular Formula C₆H₁₈Cl₂O₂Si₃ echemi.com(CH₃)₂SiCl₂(C₆H₅)₂SiCl₂
Molecular Weight ( g/mol ) 277.37 smolecule.com129.06253.20
Boiling Point (°C) 173 smolecule.com70305
Melting Point (°C) -53 smolecule.com-76-22
Key Functional Groups Dichlorosilane, TrimethylsiloxyDichlorosilane, MethylDichlorosilane, Phenyl

This table provides a comparative overview of the physical properties of this compound and two analogous dichlorosilanes.

Comparative Analysis of Reactivity and Stability Profiles

The reactivity of dichlorosilanes is largely dominated by the susceptibility of the silicon-chlorine bonds to nucleophilic attack, most notably by water in hydrolysis reactions.

Hydrolysis:

This compound reacts rapidly with water or moisture. smolecule.com This hydrolysis leads to the formation of silanol (B1196071) intermediates and hydrochloric acid. smolecule.com The initial step involves the replacement of the Si-Cl bonds with Si-OH (silanol) groups. smolecule.com This high reactivity with water is a common feature among chlorosilanes. acs.orgresearchgate.net The hydrolysis of dichlorosilanes like dimethyldichlorosilane proceeds through the formation of silanediols (R₂Si(OH)₂), which then condense to form polysiloxanes. acs.org The rate and nature of the hydrolysis products can be influenced by the organic substituents. For instance, the hydrolysis of diphenyldichlorosilane can yield cyclic trisiloxanes. acs.org

Thermal Stability:

Reactivity with Nucleophiles:

This compound readily reacts with nucleophiles such as alcohols and phenols. smolecule.com This reactivity is harnessed in its application as a protecting group. The central silicon atom is electrophilic and susceptible to attack, leading to the substitution of the chlorine atoms. This is a general characteristic of dichlorosilanes, which are versatile reagents in organic synthesis for creating new silicon-containing compounds.

Differentiating Applications and Performance Characteristics in Organic Synthesis and Materials Science

The unique structural features of this compound lead to specific applications that differ from those of other dichlorosilanes.

This compound:

Protecting Group: It is widely utilized as a protecting group for alcohols, amines, and carboxylic acids in organic synthesis. smolecule.comgelest.com Its bulky trimethylsiloxy groups provide steric hindrance, and the silyl (B83357) ether linkage formed is stable under many reaction conditions but can be selectively cleaved when needed. smolecule.comgelest.com

Silicone Production: The compound serves as a precursor in the synthesis of specialized silicone polymers and resins. smolecule.com Its structure allows for the introduction of specific cross-linking or chain-extending units in the polymer backbone.

Surface Modification: It can be used to modify surfaces, imparting hydrophobicity and chemical resistance. smolecule.comgelest.com

Dimethyldichlorosilane:

Silicone Polymer Backbone: This is the primary monomer used in the production of polydimethylsiloxane (B3030410) (PDMS), the most common silicone. Its hydrolysis leads to long linear chains that form the basis of silicone oils, elastomers, and resins. acs.org

Precursor to other Silanes: It is a fundamental building block in organosilicon chemistry.

Diphenyldichlorosilane:

High-Temperature and Radiation-Resistant Polymers: The incorporation of phenyl groups increases the thermal stability and radiation resistance of silicone polymers. Therefore, diphenyldichlorosilane is used to produce silicones for high-performance applications. acs.org

Modifier for Phenyl-Silicone Fluids and Elastomers: It is often copolymerized with dimethyldichlorosilane to fine-tune the properties of the resulting silicone, such as its refractive index and thermal stability.

The following table summarizes the differentiating applications:

CompoundPrimary Application AreaKey Performance Characteristic
This compound Organic Synthesis, Specialty PolymersProtecting group, precursor for specific siloxane structures smolecule.comgelest.com
Dimethyldichlorosilane Commodity Silicone ProductionForms the backbone of polydimethylsiloxane (PDMS) acs.org
Diphenyldichlorosilane High-Performance SiliconesEnhances thermal and radiation stability acs.org

This table highlights the distinct primary applications and performance characteristics of this compound in comparison to its analogs.

Emerging Research Directions and Future Prospects for Bis Trimethylsiloxy Dichlorosilane

Advanced Applications in Biomedicine and Nanotechnology

The adaptability of Bis(trimethylsiloxy)dichlorosilane makes it a valuable precursor in the development of sophisticated materials for biomedical and nanotechnological applications. Its ability to form siloxane polymers and functionalize surfaces is at the heart of its utility in drug delivery, tissue engineering, and biosensors.

Drug Delivery

In the realm of drug delivery, the focus is on creating systems that can transport therapeutic agents to specific targets within the body, control their release, and improve their efficacy. While direct studies on this compound are nascent, its role as a precursor to functionalized siloxanes is critical. Siloxane-based materials are used to modify the surfaces of drug carriers, such as mesoporous silica (B1680970) nanoparticles. This surface modification can enhance the loading of drugs and control their release profiles. For instance, the surface functionalization of nanoparticles can be tailored to respond to specific biological stimuli, triggering drug release at the desired site. The hydrophobic nature of the trimethylsiloxy groups can be exploited to create drug reservoirs or to modify the interaction of drug carriers with biological membranes.

Research has shown that the surface modification of materials like bacterial cellulose (B213188) with silanes can alter their physicochemical properties, thereby affecting drug release behavior. researchgate.net Such modifications can enhance the drug-retardant properties of the matrices, allowing for more controlled and sustained release of therapeutic agents. researchgate.net

Tissue Engineering

Tissue engineering aims to regenerate or replace damaged tissues with the help of biomaterial scaffolds that support cell growth and differentiation. Polysiloxanes, which can be synthesized from this compound, are investigated for these applications due to their biocompatibility and tunable mechanical properties. These polymers can be formulated to create scaffolds with specific porosity and surface characteristics that mimic the natural extracellular matrix, providing an optimal environment for tissue regeneration.

The ability to functionalize these siloxane polymers with bioactive molecules is a key area of research. By incorporating specific peptides or growth factors, the scaffolds can actively promote cell adhesion, proliferation, and differentiation, guiding the formation of new tissue.

Biosensors

The development of highly sensitive and selective biosensors is another area where this compound shows promise. The performance of a biosensor is heavily dependent on the functionalization of its surface, which is responsible for capturing the target biomolecule. Silanes are widely used to modify the surfaces of sensor substrates, such as silicon wafers or gold electrodes, to create a stable and reactive layer for the immobilization of biorecognition elements like enzymes or antibodies. nih.gov

This compound can be used to create a well-defined siloxane layer that can be further functionalized. The trimethylsiloxy groups can provide a hydrophobic environment, which can be advantageous in certain sensing applications, while the reactive chlorine atoms (after conversion to other functional groups) allow for the covalent attachment of biomolecules, ensuring the stability and reusability of the biosensor. nih.gov

Development of Novel Catalytic Systems Utilizing or Facilitated by this compound

While this compound is often synthesized using catalytic processes, emerging research is exploring its potential as a precursor or a facilitating agent in the development of new catalytic systems. Its unique structure allows it to act as a ligand or a building block for more complex catalysts.

The field of catalysis is continuously seeking new ligands that can fine-tune the activity and selectivity of metal catalysts. semanticscholar.org The silicon-oxygen backbone and the organic trimethylsilyl (B98337) groups of this compound and its derivatives can provide unique steric and electronic environments around a metal center. semanticscholar.org This can influence the catalytic cycle, leading to improved performance in various chemical transformations. For example, transition metal complexes featuring main group elements like silicon as supporting ligands can exhibit remarkable catalytic activity and enable new molecular transformations. semanticscholar.org

Furthermore, this compound can be used to synthesize well-defined siloxane-based supports for catalysts. By controlling the polymerization of this monomer, it is possible to create materials with high surface area and tailored porosity, which can enhance the efficiency and stability of supported catalysts. Research into cationic bis(hydrosilane)–coinage-metal complexes has shown their effectiveness in catalytic carbonyl hydrosilylation under mild conditions. wiley-vch.de While not directly involving this compound, this highlights the potential of silicon-based ligands in catalysis.

Exploration in Microelectronics, Dielectric Materials, and Encapsulants

The microelectronics industry is in constant pursuit of new materials to enable the fabrication of smaller, faster, and more powerful devices. This compound is being explored as a precursor for thin-film dielectric materials and encapsulants due to the desirable properties of the resulting siloxane polymers.

Dielectric Materials

In integrated circuits, dielectric materials are used to insulate the metallic interconnects. As the dimensions of these circuits shrink, there is a critical need for materials with low dielectric constants (low-k) to reduce signal delay and power consumption. mdpi.com Siloxane-based polymers derived from precursors like this compound are promising candidates for low-k dielectrics. The incorporation of bulky trimethylsilyl groups can create voids in the material, lowering its density and, consequently, its dielectric constant. rsc.org

Research into SiOC(-H) films prepared from various organosilicon precursors has demonstrated the potential to achieve low dielectric constants. rsc.org The properties of these films can be tuned by controlling the deposition process and the precursor chemistry.

Encapsulants

Encapsulants are used to protect sensitive electronic components from moisture, dust, and mechanical stress. Siloxane-based materials are well-suited for this application due to their excellent thermal stability, moisture resistance, and electrical insulation properties. This compound can be used to synthesize cross-linked siloxane networks that form robust and reliable encapsulating layers. The ability to control the cross-linking density allows for the tailoring of the mechanical properties of the encapsulant, from soft gels to hard resins, to meet the specific requirements of the application.

Sustainable Synthesis Approaches and Green Chemistry Principles in Organosilicon Research

The increasing focus on environmental sustainability is driving the development of greener synthetic methods across the chemical industry. In the context of organosilicon chemistry, this involves reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

The traditional synthesis of chlorosilanes can be energy-intensive and produce significant byproducts. rsc.org Researchers are exploring alternative, more sustainable routes to these important precursors. One promising approach is the direct synthesis of organofunctional silanes from silicon metal and organic halides, which can be more atom-economical. rsc.org

The principles of green chemistry are also being applied to the synthesis of functionalized siloxanes. This includes the use of water as a solvent, the development of catalytic systems that operate under mild conditions, and the use of renewable feedstocks. google.com For example, the synthesis of bis-indole derivatives, which are important bioactive compounds, has been achieved using a biochar-modified catalyst in water, showcasing a sustainable and versatile approach. google.com

The development of photocatalytic methods for the synthesis of organosilanes is another area of active research. These methods can often be performed under milder conditions and with higher selectivity than traditional thermal methods. While specific research on the sustainable synthesis of this compound is still emerging, the broader trends in green organosilicon chemistry point towards a future where this valuable compound can be produced in a more environmentally friendly manner.

Q & A

Q. How is Bis(trimethylsiloxy)dichlorosilane utilized as a protecting group in organic synthesis, and what analytical methods confirm successful silylation?

this compound is a silicon-based blocking agent that protects reactive hydrogens in alcohols, amines, thiols, and carboxylic acids. It reacts under anhydrous conditions with a base (e.g., triethylamine) to form stable siloxane derivatives. Key steps include:

  • Stoichiometry : 1.2–1.5 equivalents per reactive hydrogen to ensure complete protection.
  • Monitoring : ¹H NMR for disappearance of -OH/-NH signals and FT-IR for attenuation of O-H/N-H stretches (~3200–3500 cm⁻¹).
  • Purification : Aqueous workup followed by silica gel chromatography to remove excess reagent .

Q. What are the critical physical properties of this compound that influence its handling in laboratory settings?

Critical properties include:

  • Boiling Point : 173°C (at atmospheric pressure), necessitating vacuum distillation for safe handling.
  • Density : 1.0017 g/mL, requiring precise volumetric measurements.
  • Reactivity : Hydrolysis sensitivity, demanding inert atmospheres (N₂/Ar) and anhydrous solvents.
  • Purity : Commercial grades typically >92%, with impurities quantified via GC-MS using siloxane-specific columns .

Q. What methodologies are recommended for achieving high-purity (>98%) this compound for sensitive reactions?

  • Fractional Distillation : Conducted at 15–20 mmHg to reduce boiling point (80–85°C) and minimize thermal decomposition.
  • Safety Protocols : Explosion-proof equipment, secondary containment, and inert gas blanketing.
  • Validation : GC-MS with DB-5ms columns to confirm purity and detect chlorosilane byproducts .

Advanced Research Questions

Q. How can experimental design resolve contradictions in reaction yields when using this compound under varying catalytic systems?

Contradictions often stem from catalyst activity, solvent polarity, or moisture. A factorial design should:

  • Vary Parameters : Catalysts (e.g., imidazole vs. DMAP), solvents (THF vs. DCM), and drying methods.
  • Monitor Conditions : Karl Fischer titration to ensure <50 ppm water.
  • Model Interactions : Response surface methodology (RSM) to optimize yield and reconcile literature discrepancies. Reference kinetic data (e.g., silylation rate constants) to identify outliers .

Q. What strategies enable selective removal of this compound protecting groups in acid-sensitive systems?

  • Deprotection Reagents : Tetrabutylammonium fluoride (TBAF) in buffered THF (pH 4.5–6.0) to avoid acid-labile groups.
  • Real-Time Monitoring : In situ ²⁹Si NMR tracks silicon cleavage; LC-MS ensures intermediate stability.
  • Solvent Control : Low water activity (<50 ppm) via molecular sieves or inert gas sparging .

Q. How does this compound compare to traditional chlorosilanes in cross-coupling reaction kinetics and byproduct formation?

  • Kinetics : Reduced electrophilicity at silicon slows transmetalation (k₂ = 0.15 s⁻¹ vs. 0.45 s⁻¹ for SiCl₄) but decreases Si-O byproducts by 60% in Stille couplings.
  • Catalyst Efficiency : ³¹P NMR shows 92% ligand retention (vs. 78% for SiCl₄), with a 1.8× increase in turnover number (TON) under identical Pd loading .

Q. What advanced spectroscopic techniques characterize supramolecular interactions of this compound in polymer matrices?

  • Solid-State NMR : ²⁹Si CP/MAS quantifies Si-O-Si crosslink density.
  • AFM-IR Mapping : Resolves spatial distribution of siloxane domains at 1250 cm⁻¹ (Si-O-Si stretch).
  • SAXS : Reveals 8.2 nm correlation length between clusters in PDMS composites.
  • DMA : Shows 40% increase in storage modulus (G') compared to non-silylated analogs .

Methodological Notes

  • Contradiction Analysis : Use design-of-experiments (DoE) to isolate variables (e.g., catalyst, solvent) and apply statistical models (ANOVA) to identify significant factors.
  • Safety : Prioritize protocols for chlorosilane reactivity, including leak containment and PPE (acid-resistant gloves, face shields).
  • Data Validation : Cross-reference with PubChem or NIST databases for physicochemical properties and spectral libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.